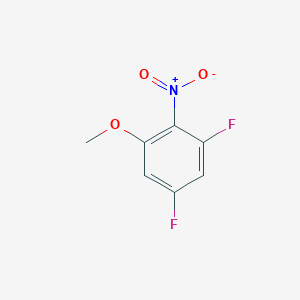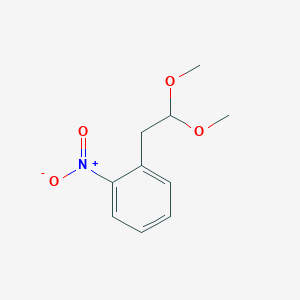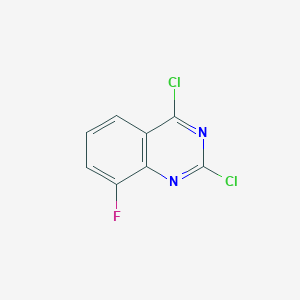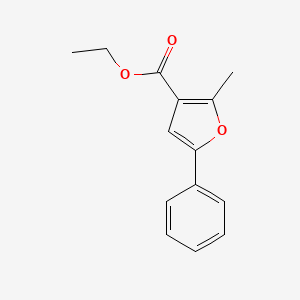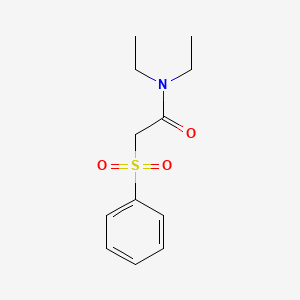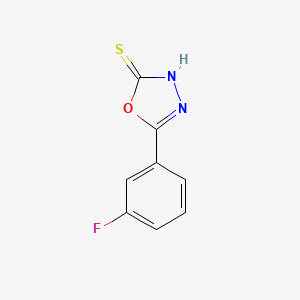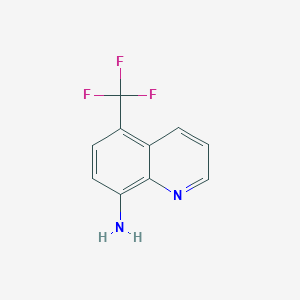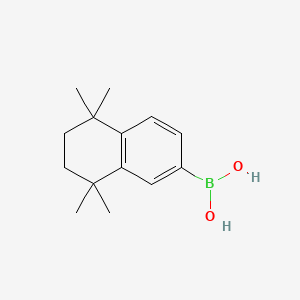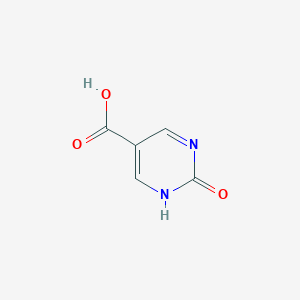
Oxiranemethanamine, N,N-dimethyl-
Overview
Description
Oxiranemethanamine, N,N-dimethyl-, also known as N,N-dimethyl-1-(oxiran-2-yl)methanamine, is a chemical compound with the molecular formula C5H11NO . It is also known by other synonyms such as 1-dimethylamino-2,3-epoxypropane, and dimethyl [(oxiran-2-yl)methyl]amine .
Molecular Structure Analysis
The molecular structure of Oxiranemethanamine, N,N-dimethyl- is represented by the InChI string: InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3 . The compound has a molecular weight of 101.15 g/mol .Physical And Chemical Properties Analysis
Oxiranemethanamine, N,N-dimethyl- has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 101.084063974 g/mol .Scientific Research Applications
Drug Discovery and Pharmacology : Oxiranemethanamine derivatives have been explored for their pharmacological properties and potential as therapeutic agents. For instance, they have been used as solubilizing agents and structural components in the development of neurokinin-1 receptor antagonists, which show efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001). Additionally, derivatives like oxetanes have been highlighted for their significant impact on aqueous solubility, lipophilicity, metabolic stability, and conformational preference in drug molecules, offering a foundation for their broad use in chemistry and drug discovery (Wuitschik et al., 2010).
Material Sciences : The structural modification capabilities of oxiranemethanamine derivatives enable the development of novel materials. The study of oxiranes and siloranes in the context of composite materials for dental applications is an example. These molecules have been analyzed for their potential to induce genetic mutations and chromosomal aberrations, which is crucial for understanding their safety profile (Schweikl et al., 2004).
Synthetic Chemistry : The versatility of oxiranemethanamine derivatives extends to synthetic chemistry, where they are utilized in various synthesis processes. For instance, they play a role in the hydroxyethylation of dimethylamine, influencing the reaction rate and outcome, which has implications for industrial chemical synthesis (Danov et al., 2004).
Environmental Science : Some research has explored the environmental impact and detection of compounds structurally related to oxiranemethanamine. For example, the determination and analysis of herbicides and their degradates in natural water underscore the importance of understanding the environmental fate of such chemicals (Zimmerman et al., 2002).
Mechanism of Action
Target of Action
It is known for its reactivity with amines , suggesting that it may interact with amine groups in biological systems
Mode of Action
Given its reactivity with amines , it is plausible that it forms covalent bonds with amine groups, altering their function. The exact changes resulting from this interaction would depend on the specific targets involved.
Biochemical Pathways
Its interaction with amines suggests that it could potentially affect pathways involving proteins or other molecules with amine groups. The downstream effects would depend on the specific targets and pathways involved.
Result of Action
Given its reactivity with amines , it could potentially alter the function of proteins or other molecules with amine groups, leading to changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oxiranemethanamine, N,N-dimethyl-. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity with amines and thus its overall action.
Biochemical Analysis
Biochemical Properties
Oxiranemethanamine, N,N-dimethyl- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with aliphatic amines and epoxides, which are crucial in various biochemical processes . The nature of these interactions involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For instance, Oxiranemethanamine, N,N-dimethyl- can act as an alkylating agent, modifying amino acids in proteins and altering their activity.
Cellular Effects
Oxiranemethanamine, N,N-dimethyl- has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, Oxiranemethanamine, N,N-dimethyl- can impact cell signaling by modifying key signaling molecules, thereby affecting downstream cellular responses. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of Oxiranemethanamine, N,N-dimethyl- involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, Oxiranemethanamine, N,N-dimethyl- can inhibit enzymes involved in DNA repair, leading to an accumulation of DNA damage and subsequent changes in gene expression. Additionally, the compound can activate certain signaling pathways by modifying key signaling molecules, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxiranemethanamine, N,N-dimethyl- can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that Oxiranemethanamine, N,N-dimethyl- can degrade over time, leading to a decrease in its activity. The compound can also have long-term effects on cellular function, such as persistent changes in gene expression and metabolic pathways. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Oxiranemethanamine, N,N-dimethyl- can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Additionally, high doses of Oxiranemethanamine, N,N-dimethyl- can lead to toxic or adverse effects, such as cell death and tissue damage.
Metabolic Pathways
Oxiranemethanamine, N,N-dimethyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can result in changes in metabolic flux and alterations in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Oxiranemethanamine, N,N-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Oxiranemethanamine, N,N-dimethyl- can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
Oxiranemethanamine, N,N-dimethyl- exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Oxiranemethanamine, N,N-dimethyl- can be localized to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism.
properties
IUPAC Name |
N,N-dimethyl-1-(oxiran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYXMZUQAMMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444589 | |
| Record name | Oxiranemethanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13222-40-7 | |
| Record name | Oxiranemethanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-1-oxiran-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



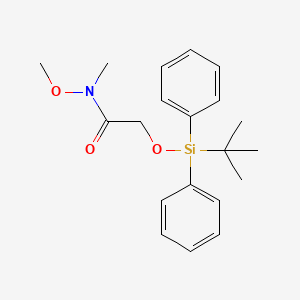
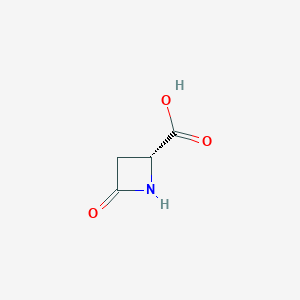
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
